2-Butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione belongs to a class of compounds known as tetrahydro-β-carboline derivatives. These derivatives are structurally similar to the natural amino acid tryptophan and have garnered interest for their potential therapeutic applications. Specifically, this compound has been investigated for its activity as a phosphodiesterase 5 (PDE5) inhibitor. []
While a specific synthesis method for 2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione is not detailed in the provided papers, the synthesis of similar tetrahydro-β-carboline derivatives often starts with L-tryptophan as a building block. [] These synthetic routes typically involve cyclization reactions to form the core imidazo[1',5':1,6]pyrido[3,4-b]indole ring system, followed by modifications at the 2 and 5 positions. [, , ]
2-Butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione is characterized by a fused ring system comprising an indole moiety linked to an imidazolidine ring. This core structure is further substituted with a butyl group at the 2-position and a 4-fluorophenyl group at the 5-position. [] Molecular modeling studies have been instrumental in understanding how these structural features contribute to the binding interactions of this compound and its analogues with target proteins like PDE5. [, ]
2-Butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione is reported to act as a phosphodiesterase 5 (PDE5) inhibitor. [] While the exact mechanism is not discussed, PDE5 inhibitors generally function by preventing the degradation of cyclic guanosine monophosphate (cGMP). This leads to an increase in cGMP levels, promoting smooth muscle relaxation and vasodilation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6